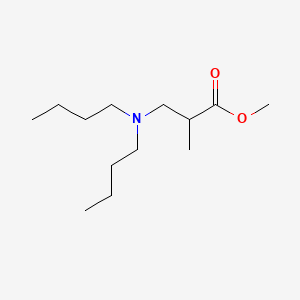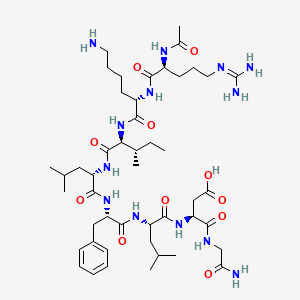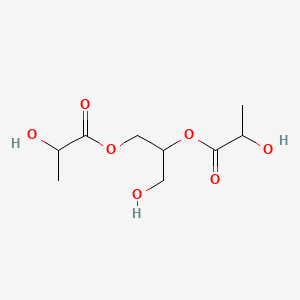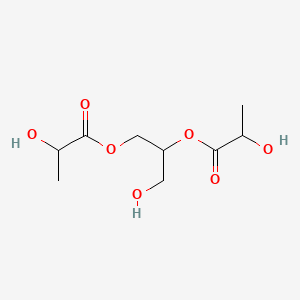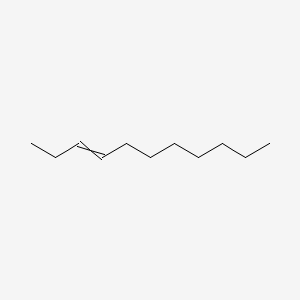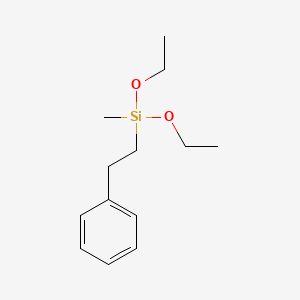
(1-Oxooctyl)ferrocene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxooctyl)ferrocene typically involves the acylation of ferrocene. One common method is the Friedel-Crafts acylation reaction, where ferrocene reacts with octanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:
C5H5FeC5H5+C7H15COClAlCl3C5H5FeC5H4COC7H15+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxooctyl)ferrocene undergoes various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form the corresponding ferrocenium ion.
Reduction: The ketone group can be reduced to form the corresponding alcohol.
Substitution: The cyclopentadienyl rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents such as acyl chlorides or alkyl halides in the presence of Lewis acids.
Major Products
Oxidation: Formation of ferrocenium ion derivatives.
Reduction: Formation of (1-Hydroxyoctyl)ferrocene.
Substitution: Various substituted ferrocene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1-Oxooctyl)ferrocene has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of other organometallic compounds.
Biology: Investigated for its potential as a bioorganometallic compound with applications in drug delivery and imaging.
Medicine: Studied for its anticancer properties and as a potential therapeutic agent in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism of action of (1-Oxooctyl)ferrocene involves its interaction with molecular targets through its ferrocene and ketone functionalities. The ferrocene moiety can undergo redox reactions, facilitating electron transfer processes. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. These properties enable this compound to modulate various biochemical pathways and exhibit biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1-Acetyl)ferrocene: Similar structure but with an acetyl group instead of an octyl ketone group.
(1-Benzoyl)ferrocene: Contains a benzoyl group, offering different electronic and steric properties.
(1-Hydroxyoctyl)ferrocene: The reduced form of (1-Oxooctyl)ferrocene with a hydroxyl group.
Uniqueness
This compound is unique due to its long alkyl chain, which imparts distinct solubility and hydrophobic properties. This makes it suitable for applications where longer alkyl chains are advantageous, such as in the formation of self-assembled monolayers and in the design of amphiphilic molecules.
Propiedades
Número CAS |
68209-44-9 |
|---|---|
Fórmula molecular |
C18H24FeO |
Peso molecular |
312.2 g/mol |
Nombre IUPAC |
cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-yloctan-1-one;iron(2+) |
InChI |
InChI=1S/C13H19O.C5H5.Fe/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12;1-2-4-5-3-1;/h7-10H,2-6,11H2,1H3;1-5H;/q2*-1;+2 |
Clave InChI |
GMOLXFKZJXFGHV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)C1=C[CH-]C=C1.[CH-]1C=CC=C1.[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


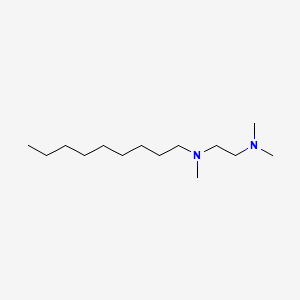

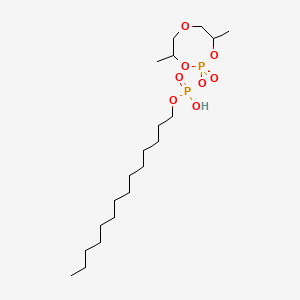
![7-(4-nitrophenyl)-1-Oxa-7-azaspiro[3.5]nonane](/img/structure/B12650020.png)
